Acetic acid;5-bromohexan-2-ol Acetic acid;5-bromohexan-2-ol
Brand Name: Vulcanchem
CAS No.: 111692-86-5
VCID: VC19176243
InChI: InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C8H17BrO3
Molecular Weight: 241.12 g/mol

Acetic acid;5-bromohexan-2-ol

CAS No.: 111692-86-5

Cat. No.: VC19176243

Molecular Formula: C8H17BrO3

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;5-bromohexan-2-ol - 111692-86-5

Specification

CAS No. 111692-86-5
Molecular Formula C8H17BrO3
Molecular Weight 241.12 g/mol
IUPAC Name acetic acid;5-bromohexan-2-ol
Standard InChI InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)
Standard InChI Key ANGJDTXVPGGHRV-UHFFFAOYSA-N
Canonical SMILES CC(CCC(C)Br)O.CC(=O)O

Introduction

Chemical Structure and Composition

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₈H₁₇BrO₃
Molecular Weight241.12 g/mol
Component CompoundsAcetic acid (CID 176), 5-Bromohexan-2-ol (CID 18921115)

The compound exists as a 1:1 molar complex, stabilized by hydrogen bonding between the hydroxyl group of 5-bromohexan-2-ol and the carboxylic acid group of acetic acid .

Structural Features

  • 5-Bromohexan-2-ol: A six-carbon chain with a bromine atom at the fifth position and a hydroxyl group at the second carbon.

  • Acetic Acid: Acts as a hydrogen bond donor, enhancing the stability of the complex .

3D Conformation: Conformer generation is disallowed due to the mixture/salt nature, but planar 2D structural depictions highlight intermolecular interactions .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via:

  • Bromination of Hexan-2-ol:

    • React hexan-2-ol with hydrobromic acid (HBr) or brominating agents like N-bromosuccinimide (NBS) under acidic conditions .

    • Example:

      Hexan-2-ol+HBrH2SO45-Bromohexan-2-ol+H2O\text{Hexan-2-ol} + \text{HBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Bromohexan-2-ol} + \text{H}_2\text{O}
  • Complexation with Acetic Acid:

    • Mix equimolar amounts of 5-bromohexan-2-ol and acetic acid in a non-polar solvent (e.g., toluene) at 25–50°C .

Key Reaction Conditions

ParameterOptimal Value
Temperature25–50°C
SolventToluene or diethyl ether
Reaction Time12–24 hours

Yield: >90% purity after recrystallization .

Physicochemical Properties

Physical State and Stability

PropertyValue
Physical StateColorless liquid
Melting PointNot reported (decomposes before melting)
Boiling Point~154–160°C (estimated)
SolubilityMiscible in polar solvents (e.g., ethanol, acetone)

Spectroscopic Data

  • IR Spectroscopy:

    • O-H stretch (acetic acid): 2500–3300 cm⁻¹.

    • C-Br stretch: 550–600 cm⁻¹ .

  • NMR (¹H):

    • δ 1.2–1.8 ppm (m, CH₂ groups in hexanol chain).

    • δ 2.1 ppm (s, CH₃ in acetic acid) .

Applications

Organic Synthesis

  • Intermediate for Alkylation: The bromine atom facilitates nucleophilic substitution reactions, enabling the synthesis of ethers and esters .

  • Hydrogen Bonding Studies: Used to model intermolecular interactions in supramolecular chemistry .

Polymer Science

  • Crosslinking Agent: Enhances mechanical properties in polyurethanes and epoxies by forming hydrogen-bonded networks .

Biochemical Research

  • Oligonucleotide Modification: The bromohexanol moiety serves as a linker in DNA/RNA synthesis .

HazardPrecaution
Skin/IrritationUse gloves and goggles
VolatilityWork in a fume hood
Environmental ImpactAvoid aqueous disposal

GHS Classification:

  • H315 (Causes skin irritation).

  • H319 (Causes serious eye irritation) .

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